2,2-Difluoro-1-phenylcyclopropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1-phenylcyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C9H9F2N·HCl It is characterized by a cyclopropane ring substituted with two fluorine atoms and a phenyl group, and it forms a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-phenylcyclopropan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a dihalocarbene reacts with an alkene.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions would require careful control of temperature, pressure, and reagent concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-1-phenylcyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can lead to the formation of different amines or alcohols.
Substitution Reactions: Substitution at the fluorine atoms or the phenyl group can occur under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong acids or bases can facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo-compounds depending on the specific oxidation conditions.
Reduction Products: Different amines or alcohols.
Substitution Products: Halogenated derivatives or other substituted cyclopropanes.
Scientific Research Applications
2,2-Difluoro-1-phenylcyclopropan-1-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Industry: The compound's unique properties make it useful in material science and the development of advanced materials.
Mechanism of Action
The mechanism by which 2,2-Difluoro-1-phenylcyclopropan-1-amine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2,2-Difluoro-1-phenylpropan-1-amine hydrochloride: Similar structure but with a different ring size.
1-Phenylcyclopropan-1-amine hydrochloride: Lacks the fluorine atoms.
Uniqueness: 2,2-Difluoro-1-phenylcyclopropan-1-amine hydrochloride is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and physical properties compared to similar compounds
Properties
IUPAC Name |
2,2-difluoro-1-phenylcyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-9(11)6-8(9,12)7-4-2-1-3-5-7;/h1-5H,6,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTPGNKLQPYSBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(C2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850088-52-7 |
Source
|
Record name | 2,2-difluoro-1-phenylcyclopropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.